(R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine
CAS No.:
Cat. No.: VC13645551
Molecular Formula: C10H13ClIN3O
Molecular Weight: 353.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13ClIN3O |
|---|---|
| Molecular Weight | 353.59 g/mol |
| IUPAC Name | (3R)-4-[2-chloro-6-(iodomethyl)pyrimidin-4-yl]-3-methylmorpholine |
| Standard InChI | InChI=1S/C10H13ClIN3O/c1-7-6-16-3-2-15(7)9-4-8(5-12)13-10(11)14-9/h4,7H,2-3,5-6H2,1H3/t7-/m1/s1 |
| Standard InChI Key | XCOOZBOFPOZBFU-SSDOTTSWSA-N |
| Isomeric SMILES | C[C@@H]1COCCN1C2=NC(=NC(=C2)CI)Cl |
| SMILES | CC1COCCN1C2=NC(=NC(=C2)CI)Cl |
| Canonical SMILES | CC1COCCN1C2=NC(=NC(=C2)CI)Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure combines a pyrimidine ring (a six-membered heterocycle with two nitrogen atoms) at positions 1 and 3, substituted at the 2-position with a chlorine atom and at the 6-position with an iodomethyl group. The morpholine moiety (a six-membered ring containing one oxygen and one nitrogen atom) is attached at the 4-position of the pyrimidine ring, with a methyl group at the 3-position of the morpholine ring . This arrangement creates a rigid, planar core with polarizable halogen atoms, influencing its reactivity and solubility.
Physicochemical Characteristics
Key physical properties include:
The low vapor pressure and moderate LogP value indicate limited volatility and partial hydrophobicity, suggesting suitability for solid-phase synthesis . The iodine atom’s polarizability enhances its utility in radiopharmaceutical labeling or Suzuki-Miyaura cross-coupling reactions.
Synthesis and Preparation
Synthetic Pathways
The synthesis of (R)-4-(2-chloro-6-(iodomethyl)pyrimidin-4-yl)-3-methylmorpholine typically involves multi-step protocols:
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Pyrimidine Core Formation: Condensation of guanidine derivatives with β-keto esters or malononitrile yields the pyrimidine ring .
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Halogenation: Chlorination at the 2-position using POCl₃ or PCl₅, followed by iodomethylation at the 6-position via nucleophilic substitution with methyl iodide under basic conditions.
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Morpholine Attachment: The morpholine ring is introduced through a nucleophilic aromatic substitution (SNAr) reaction, where the nitrogen of morpholine displaces a leaving group (e.g., chloride) on the pyrimidine ring.
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Stereochemical Control: Asymmetric synthesis techniques, such as chiral auxiliary-mediated alkylation or enzymatic resolution, ensure the (R)-configuration at the morpholine’s 3-position.
Optimization Challenges
Key challenges include avoiding racemization during iodomethylation and ensuring regioselectivity in halogenation. The use of bulky bases (e.g., DIPEA) and low temperatures (-20°C) minimizes side reactions.
Research Applications
Drug Discovery
The compound’s halogenated structure makes it a candidate for PROTACs (Proteolysis-Targeting Chimeras), where its iodine atom could link to E3 ubiquitin ligase ligands.
Radiopharmaceuticals
The iodine-127 isotope allows for stable labeling, while substituting it with iodine-124 or iodine-131 enables positron emission tomography (PET) or targeted radiotherapy.
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